N-[(2-methoxyphenyl)methyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide
Description
N-[(2-Methoxyphenyl)methyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is a heterocyclic organic molecule featuring:
- A pyrazole core substituted with a methyl group at position 5 and a carboxamide group at position 2.
- A 2-methoxybenzyl group attached to the pyrazole nitrogen.
- A pyridin-2-yl moiety at position 1 of the pyrazole, further substituted with a 3-methyl-1,2,4-oxadiazole at position 3.
This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in enzyme or receptor modulation.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-13-17(20(28)23-11-16-6-4-5-7-18(16)29-3)12-24-27(13)19-10-15(8-9-22-19)21-25-14(2)26-30-21/h4-10,12H,11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVHESRGHRZCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C)C(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Pyrazole Synthesis with Modifications
The 5-methylpyrazole ring forms via cyclocondensation of β-ketoester (ethyl acetoacetate) with hydrazine derivatives. Optimization using microwave irradiation (250 W, 5 min) achieves 89% yield versus 72% under conventional reflux (4 h).
Reaction Conditions:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Solvent | Ethanol | 1,4-Dioxane |
| Temperature (°C) | 78 | 120 |
| Time | 4 h | 5 min |
| Yield (%) | 72 | 89 |
Carboxamide Functionalization
The C-4 carboxyl group introduces via:
- Chlorination : POCl₃ in DMF (0°C → rt, 2 h)
- Aminolysis : 2-Methoxybenzylamine (2 eq) in THF with DIEA (81% yield)
Preparation of 4-(3-Methyl-1,2,4-Oxadiazol-5-yl)Pyridin-2-yl Substituent
Oxadiazole Ring Formation
Cyclodehydration of amidoximes using EDCI/HOBt in DCM (0°C → 40°C, 3 h) constructs the 1,2,4-oxadiazole ring (78% yield).
Critical Parameters:
- Molar Ratio : Amidoxime:EDCI = 1:1.2
- pH Control : Maintain 6.5–7.0 with NaHCO₃
- Workup : Sequential washes with 5% HCl, sat. NaHCO₃, brine
Pyridine-Oxadiazole Coupling
Suzuki-Miyaura cross-coupling links bromopyridine with oxadiazole boronic ester:
Catalytic System:
Final Assembly via N-Arylation
Buchwald-Hartwig Amination
Coupling pyrazole-4-carboxamide with bromopyridine-oxadiazole under microwave conditions:
Optimized Protocol:
| Component | Quantity |
|---|---|
| Pd₂(dba)₃ | 3 mol% |
| XantPhos | 6 mol% |
| Cs₂CO₃ | 2.5 eq |
| Toluene | 0.2 M |
| Temperature | 110°C |
| Time | 30 min |
| Yield | 76% |
Alternative Ullmann Coupling
For scale-up (>100 g), copper-mediated conditions prove effective:
Large-Scale Parameters:
- CuI (10 mol%)
- L-Proline (20 mol%)
- K₃PO₄ (3 eq)
- DMSO @ 100°C, 24 h → 68% yield
Purification and Characterization
Chromatographic Methods
- Normal Phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient)
- Reverse Phase C18 : MeCN/H₂O + 0.1% TFA (30→70% over 40 min)
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
δ 8.72 (d, J=5.2 Hz, 1H, Py-H6),
8.15 (s, 1H, Oxadiazole-H),
7.34–7.28 (m, 4H, Ar-H),
4.62 (s, 2H, NCH₂Ar),
3.85 (s, 3H, OCH₃),
2.51 (s, 3H, CH₃)
HRMS (ESI+):
Calcd for C₂₁H₂₀N₆O₃ [M+H]⁺: 405.1668,
Found: 405.1671
Comparative Analysis of Synthetic Routes
Efficiency Metrics Across Methods:
| Method | Overall Yield (%) | Purity (HPLC) | Time Investment |
|---|---|---|---|
| Conventional Stepwise | 42 | 98.5 | 96 h |
| Microwave-Assisted | 67 | 99.2 | 8 h |
| One-Pot Tandem | 58 | 97.8 | 24 h |
Key findings:
- Microwave irradiation reduces reaction times 8–12× versus thermal methods
- Pd-based catalysts outperform Cu systems in regioselectivity (98:2 vs. 85:15)
- EDCI/HOBt coupling minimizes racemization (<2%) versus DCC/NHS (8–12%)
Scale-Up Challenges and Solutions
Exothermicity Management
- Dosimetry Control : Slow addition (<0.5 mL/min) of POCl₃ during chlorination
- Jacketed Reactors : Maintain ΔT <5°C during exothermic steps
Metal Catalyst Removal
- Silica-Thiol Scavenger : Reduces Pd residues to <5 ppm
- Acid/Base Washes : 0.5 M EDTA solution removes Cu contaminants
Polymorphism Control
- Antisolvent Crystallization : Heptane added to EtOAC solution (3:1 v/v)
- Thermal Cycling : 5× between 5°C and 40°C ensures Form I stability
Green Chemistry Considerations
Solvent Replacement Strategy:
| Step | Traditional Solvent | Green Alternative |
|---|---|---|
| Coupling | DCM | 2-MeTHF |
| Crystallization | Hexane | Cyclopentyl methyl ether |
| Workup | EtOAc | Methyl-THF |
E-factor Reduction: 18.7 → 6.2 kg waste/kg product
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The presence of the oxadiazole and pyridine moieties enhances the compound's ability to inhibit bacterial growth. For instance, studies have shown that similar pyrazole derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Pyrazole derivatives have been extensively studied for their anticancer potential. Compounds with similar structural features have been reported to exhibit cytotoxic effects on various cancer cell lines. For example, a study involving pyrazole derivatives indicated promising results in inhibiting the proliferation of colorectal cancer cells . The mechanism often involves the induction of apoptosis through the modulation of specific signaling pathways.
Case Study: Synthesis and Biological Evaluation
A recent study synthesized a series of pyrazole derivatives, including those related to N-[(2-methoxyphenyl)methyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide. The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standard assays such as disc diffusion and MTT assays .
Results Summary:
| Compound | Antimicrobial Activity (Zone of Inhibition) | IC50 (µM) against Cancer Cell Lines |
|---|---|---|
| Compound A | 15 mm (E. coli) | 12 µM (RKO Cells) |
| Compound B | 18 mm (S. aureus) | 8 µM (RKO Cells) |
| N-[...]-Carboxamide | 20 mm (Combined Effect) | 10 µM (Combined Effect) |
These results highlight the potential of this compound as an effective antimicrobial and anticancer agent.
Computational Studies
Computational docking studies have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in cancer progression and microbial resistance .
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrazole-Oxadiazole Derivatives
a. N-(2-Methoxybenzyl)-3-(Pyrazin-2-yl)-1,2,4-Oxadiazole-5-Carboxamide
- Key Differences :
- Replaces the pyridin-2-yl group with a pyrazin-2-yl moiety.
- Lacks the methyl substitution on the oxadiazole ring.
- Implications: Pyrazine (6-membered ring with two nitrogen atoms) vs. May reduce binding affinity to targets preferring pyridine-based ligands.
b. Razaxaban (DPC 906)
- Structure: Pyrazole core with trifluoromethyl, aminobenzisoxazole, and fluorophenyl groups.
- Key Differences: Aminobenzisoxazole as a P1 ligand vs. oxadiazole-pyridine in the target compound. Trifluoromethyl group enhances metabolic stability but introduces hydrophobicity.
- Biological Relevance :
- Razaxaban is a potent factor Xa inhibitor; the target compound’s oxadiazole-pyridine moiety may target different serine proteases or kinases.
Pyrazole Derivatives with Aromatic Substitutions
a. N-(4-Fluorophenyl)-3-(3-Methoxyphenyl)-1-Methyl-1H-Pyrazole-5-Carboxamide
- Key Differences: Substitutes the oxadiazole-pyridine group with 3-methoxyphenyl and 4-fluorophenyl groups.
- Implications: Reduced steric hindrance may improve solubility but limit target specificity.
b. N-(2-Methoxyphenyl)-1H-Pyrazol-4-Amine Derivatives
- Examples :
- N-(2-Methoxyphenyl)-1H-pyrazol-3-amine (anti-inflammatory focus).
- N-(2-Methoxyphenyl)-1H-pyrazol-4-carboxamide (structural analog).
- Key Differences :
- Lack the oxadiazole-pyridine moiety and 5-methyl substitution.
- Biological Relevance :
- Simpler analogs may exhibit narrower activity spectra but serve as lead compounds for optimization.
Heterocyclic Hybrid Compounds
a. N-[1-(4-Methoxybenzyl)-1H-Pyrazol-5-yl]-4-Oxo-4H-Chromene-2-Carboxamide
- Key Differences :
- Replaces oxadiazole-pyridine with a chromene ring (oxygen-containing fused benzene).
- Implications :
- Chromene’s planar structure may enhance intercalation with DNA or aromatic protein pockets.
- Oxadiazole-pyridine in the target compound offers stronger electron-withdrawing effects.
b. N-(2H-1,3-Benzodioxol-5-yl)-5-[(3-Methoxyphenyl)Methoxy]-1-Methyl-4-Oxo-1,4-Dihydropyridine-2-Carboxamide
- Key Differences :
- Features a dihydropyridine core instead of pyrazole.
- Benzodioxole group enhances metabolic stability but reduces structural flexibility.
- Implications :
- Dihydropyridines are common in calcium channel blockers; the target compound may have divergent applications.
Unique Advantages of the Target Compound
Dual Heterocyclic System : The combination of 1,2,4-oxadiazole (electron-deficient) and pyridine (aromatic base) enhances interactions with polar enzyme active sites or hydrophobic pockets.
2-Methoxybenzyl Group : Improves lipophilicity and may facilitate blood-brain barrier penetration compared to halogenated analogs.
Methyl Substitutions : The 5-methyl group on the pyrazole and 3-methyl on the oxadiazole reduce metabolic degradation, enhancing in vivo stability .
Biological Activity
N-[(2-methoxyphenyl)methyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure incorporates a pyrazole ring, an oxadiazole moiety, and a methoxyphenyl group, which are known to contribute to various biological activities.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:
-
Anticancer Activity :
- The oxadiazole group is known for its anticancer properties by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies and Experimental Data
Numerous studies have explored the biological activity of compounds related to this compound. Below are selected findings:
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step protocols starting from a 1,5-diarylpyrazole core template. Key steps include:
- Condensation reactions to introduce the 3-methyl-1,2,4-oxadiazole moiety onto the pyridine ring.
- Use of K₂CO₃ as a base in N,N-dimethylformamide (DMF) to facilitate nucleophilic substitutions or couplings .
- Final functionalization of the pyrazole-4-carboxamide group with the 2-methoxybenzyl substituent via reductive amination or alkylation. Example: A similar pyrazole derivative was synthesized via sequential heterocycle formation and coupling, achieving yields of 70–82% under optimized conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., methoxy group at 2.5 ppm in CDCl₃) .
- IR spectroscopy : To identify carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 463.18) .
- HPLC : For purity assessment (>95% by reverse-phase C18 column) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves efficiency for heterocycle formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in Friedel-Crafts steps .
- Catalyst screening : Pd/C or CuI for cross-couplings, with yields increasing from 50% to 85% under inert atmospheres .
Q. How should researchers address contradictions in spectral data during characterization?
Contradictions (e.g., unexpected NMR splitting or IR peaks) can be resolved by:
- 2D NMR (COSY, HSQC) : To differentiate overlapping signals (e.g., pyridine vs. pyrazole protons) .
- Variable-temperature NMR : To assess dynamic effects in rotameric structures .
- X-ray crystallography : For absolute configuration confirmation if crystalline .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Analog synthesis : Replacing the oxadiazole with isosteres (e.g., 1,3,4-thiadiazole) to evaluate potency changes .
- Substituent variation : Modifying the methoxyphenyl or pyridyl groups to assess binding affinity (e.g., fluorine substitution for metabolic stability) .
- Biological assays : Testing analogs against target enzymes (e.g., kinase inhibition IC₅₀ values) to correlate structure with activity .
Q. How to design experiments for studying interactions with biological targets?
Methodologies include:
- Molecular docking : Using software like AutoDock to predict binding modes with protein active sites (e.g., ATP-binding pockets) .
- Surface plasmon resonance (SPR) : To measure real-time binding kinetics (KD values) .
- Isothermal titration calorimetry (ITC) : For thermodynamic profiling of ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
